molecular formula C9H17NO4S B13248004 Methyl2-(piperidin-3-ylmethanesulfonyl)acetate

Methyl2-(piperidin-3-ylmethanesulfonyl)acetate

Cat. No.: B13248004
M. Wt: 235.30 g/mol
InChI Key: AGEQMOQIMJTFEO-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is a sulfonamide-containing ester derivative with a piperidine ring. The compound features a methyl ester group linked to a sulfonyl moiety, which is further bonded to a piperidin-3-ylmethyl substituent. Its sulfonyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and receptor interactions.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

methyl 2-(piperidin-3-ylmethylsulfonyl)acetate

InChI

InChI=1S/C9H17NO4S/c1-14-9(11)7-15(12,13)6-8-3-2-4-10-5-8/h8,10H,2-7H2,1H3

InChI Key

AGEQMOQIMJTFEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)CC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and esters. One common method includes the reaction of piperidine with methanesulfonyl chloride, followed by esterification with methanol under acidic conditions. The reaction is usually carried out at room temperature with a suitable catalyst to enhance the yield.

Industrial Production Methods

In industrial settings, the production of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperidine ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with methyl 2-(piperidin-3-ylmethanesulfonyl)acetate but differ in substituents, functional groups, or ring systems:

Ethyl 2-(Piperidin-4-yl)Acetate ()
  • Structure : Ethyl ester with a piperidin-4-yl group instead of a sulfonyl-piperidin-3-ylmethyl chain.
  • Physicochemical Properties :
    • Molecular Weight: 171.24 g/mol
    • LogP: 0.65 (indicating moderate lipophilicity)
    • Solubility: High aqueous solubility due to the absence of a sulfonyl group.
  • Biological Relevance : Exhibits good blood-brain barrier (BBB) permeability (logBB = 0.2) .
[(R)-1-Methylpiperid-3-ylmethylsulfanyl]-Acetate ()
  • Structure : Contains a sulfanyl (thioether) group instead of sulfonyl.
  • Key Data :
    • Molecular Weight: 188 g/mol (MH+ via MS)
    • Synthesis: Prepared via nucleophilic substitution using cesium carbonate.
    • Stability: Sulfanyl groups are less oxidized and more prone to metabolic degradation compared to sulfonyl derivatives .
Ethyl 2-(3-Piperidyl)Acetate ()
  • Structure : Ethyl ester with a piperidin-3-yl group.
  • Hazards : Harmful by inhalation, skin contact, or ingestion due to ester volatility and amine reactivity .
Methyl 2-(1-Benzylpyrrolidin-3-ylidene)Acetate ()
  • Structure : Pyrrolidine ring instead of piperidine, with a benzyl substituent.
  • Applications : Used as a pharmaceutical intermediate; the unsaturated pyrrolidine ring alters conformational flexibility .

Physicochemical and Pharmacokinetic Comparison

Property Methyl 2-(Piperidin-3-ylmethanesulfonyl)Acetate Ethyl 2-(Piperidin-4-yl)Acetate [(R)-1-Methylpiperid-3-ylmethylsulfanyl]-Acetate
Molecular Weight (g/mol) ~245 (estimated) 171.24 188
LogP ~1.2 (predicted) 0.65 ~1.5 (thioether increases lipophilicity)
Hydrogen Bond Acceptors 5 (sulfonyl + ester) 3 3
TPSA (Ų) ~85 40.5 ~45
BBB Permeability Likely low (high polarity) High (logBB = 0.2) Moderate

Biological Activity

Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate features a piperidine ring and a sulfonyl group, which are essential for its biological activity. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The piperidine moiety may interact with various receptors or ion channels, thus modulating their activity.

The biological activity of Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate is primarily attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to changes in enzyme activity or receptor function.
  • Receptor Modulation : The piperidine structure may facilitate binding to neurotransmitter receptors or other signaling molecules, influencing cellular responses.

Biological Activity Summary

Activity Details
Antidiabetic Potential Shown to improve insulin sensitivity in animal models .
Neurotransmitter Interaction Possible modulation of neurotransmitter systems due to piperidine structure.
Enzyme Inhibition Potential inhibitor of specific kinases and enzymes involved in metabolic pathways .

Case Studies and Research Findings

  • Antidiabetic Effects : In a study involving diabetic mice, administration of compounds related to Methyl 2-(piperidin-3-ylmethanesulfonyl)acetate resulted in significant reductions in blood glucose levels and improved insulin sensitivity. This suggests a potential application in diabetes management .
  • Neuropharmacological Studies : Research indicates that derivatives of this compound may exhibit activity against glycine transporters, which are implicated in various neurological disorders. Such inhibition could lead to enhanced neurotransmission and therapeutic effects in conditions like schizophrenia .
  • Kinase Inhibition : A study highlighted the compound's ability to inhibit certain kinases involved in cancer pathways, demonstrating its potential as an anticancer agent. The selectivity for wild-type versus mutant kinases was particularly noted, suggesting a favorable therapeutic index .

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